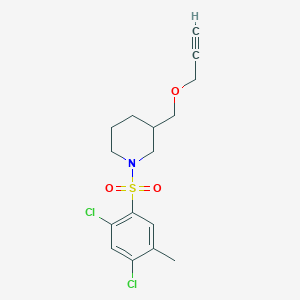

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

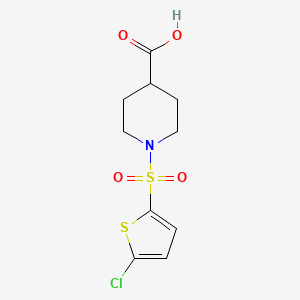

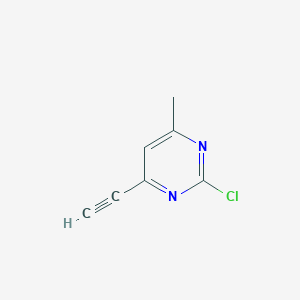

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide, also known as BHPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. BHPS is a sulfonamide-based compound that contains a benzofuran ring and a chlorobenzene group.

Applications De Recherche Scientifique

Synthesis and Therapeutic Potential

Alzheimer's Disease and Type-2 Diabetes : A study by Abbasi et al. (2019) synthesized a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, exploring their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes through enzyme inhibition assays. Compounds exhibited moderate inhibitory potential against acetylcholinesterase, suggesting their potential application in Alzheimer's disease therapy (Abbasi et al., 2019).

Cytotoxic Activity : Research on new benzofurans isolated from the seeds of Styrax perkinsiae demonstrated cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231, showcasing the potential of benzofuran derivatives in cancer therapy (Qi-Lin Li et al., 2005).

Anticancer Agents : A study on N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives highlighted their significant cytotoxic activity against various human cancer cell lines, indicating the potential of such compounds as novel anticancer agents. Certain derivatives showed selective toxicity towards lung adenocarcinoma and colon carcinoma cells, implicating the role of the sulfonamide group in therapeutic applications (A. Bułakowska et al., 2020).

Antimicrobial and Anticonvulsant Activities : Benzofuran-acetamide scaffolds have been investigated for their anticonvulsant activity, with some derivatives showing comparable efficacy to standard drugs against seizures. This research opens avenues for benzofuran derivatives in neurological disorder treatments (A. Shakya et al., 2016).

Chemical Synthesis and Evaluation

Synthesis Methods : Innovative methods for synthesizing benzofuran derivatives, such as the alumina-mediated synthesis of 2-(2-hydroxypropan-2-yl)benzofuran-3(2H)-ones, demonstrate the versatility and applicability of benzofuran in organic chemistry. These methods provide efficient routes to a variety of benzofuran-based compounds with potential for further functionalization and exploration in drug development (Lizhen Fang et al., 2016).

Silver-Mediated Synthesis : A silver-mediated synthesis approach for substituted benzofuran- and indole-pyrroles via sequential reactions highlights the chemical flexibility and potential for creating complex structures from simple starting materials. Such synthetic strategies are valuable for generating novel compounds for biological evaluation and drug discovery (Jianquan Liu et al., 2019).

Propriétés

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4S/c18-13-6-2-4-8-17(13)24(21,22)19-10-9-14(20)16-11-12-5-1-3-7-15(12)23-16/h1-8,11,14,19-20H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQRHLLTWGLAAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=CC=C3Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2802854.png)

![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802856.png)

![1-(4-chlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2802862.png)

![ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2802863.png)

![N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide](/img/structure/B2802867.png)